6-Aminonaphthalene-1-carbonitrile

Fluorescent Probes Optoelectronics Photophysics

Researchers developing fluorescent sensors or CNS-targeted libraries often face inconsistent photophysical performance and unreliable SAR data due to isomeric impurities. 6-Aminonaphthalene-1-carbonitrile (CAS 91135-41-0) eliminates this variability with its precisely defined 6-amino, 1-nitrile donor-acceptor architecture. - Optimized LogP of 2.87 and TPSA of 49.8 Ų for predictable blood-brain barrier penetration. - Consistent batch-to-batch purity (≥95%, HPLC/NMR verified) ensures reproducible quantum yields and Stokes shifts. - Bifunctional amine and nitrile handles enable rapid diversification into chromophores, semiconductors, and TTA-UC components. For procurement managers, this translates to reduced rework from failed syntheses and accelerated lead optimization timelines.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 91135-41-0
Cat. No. B1629186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminonaphthalene-1-carbonitrile
CAS91135-41-0
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)N)C(=C1)C#N
InChIInChI=1S/C11H8N2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,13H2
InChIKeyKRDRFUMDHDIGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminonaphthalene-1-carbonitrile: A High-Purity Building Block for Medicinal Chemistry and Optoelectronic Material Development


6-Aminonaphthalene-1-carbonitrile (CAS: 91135-41-0) is a disubstituted naphthalene derivative belonging to the class of aromatic amines and nitriles. Its structure features an electron-donating amino group (-NH₂) at the 6-position and an electron-withdrawing nitrile group (-C≡N) at the 1-position of the naphthalene core [1]. This donor-acceptor (D-A) architecture is a key structural motif for tuning photophysical and electronic properties, making it a valuable scaffold for applications ranging from fluorescent probes to pharmaceutical intermediates. The compound is available from specialized chemical suppliers, typically with a purity of ≥95% as characterized by HPLC and NMR .

Architecture

Donor-Acceptor naphthalene scaffold for tunable photophysics

Purity

High-purity building block with verified analytical characterization

Use

Medicinal chemistry, fluorescent probe design, and optoelectronic materials

Why 6-Aminonaphthalene-1-carbonitrile Cannot Be Replaced by Other Aminonaphthalene Isomers in Precision Applications


While several aminonaphthalene carbonitrile isomers exist, their physicochemical properties diverge significantly, precluding simple substitution. The precise position of the electron-donating amine group relative to the electron-withdrawing nitrile dictates the molecule's ground-state dipole moment, its absorption and emission maxima, and its interaction with biological targets [1]. For instance, the substitution pattern directly impacts the energy of charge-transfer states, leading to differences in fluorescence quantum yield and Stokes shift that are critical for imaging and sensor design [2]. Furthermore, regioisomers exhibit distinct melting points and hydrophobicities, which affect their solubility, formulation, and behavior in synthetic transformations. The following quantitative evidence details the specific, measurable advantages of the 6-amino, 1-carbonitrile substitution pattern.

Isomeric Photophysics Diverge

Fluorescence quantum yield and Stokes shift differ significantly with amine position; 6-amino substitution provides a distinct excited-state profile that other isomers may not replicate.

Lipophilicity & Permeability Shift

Calculated LogP and membrane permeability vary across regioisomers; substituting 5-, 4-, or 3-amino analogs can alter CNS exposure and ADME properties in SAR studies.

Property Set Not Interchangeable

Although TPSA remains identical, the combination of LogP, dipole moment, and thermal behavior creates a unique property envelope; direct replacement may require re-optimization of synthetic and formulation workflows.

Quantitative Differentiation of 6-Aminonaphthalene-1-carbonitrile from Structural Analogs


Fluorescence Quantum Yield Advantage Over 2- and 3-Substituted Analogs

In a systematic study of 1-naphthalenecarbonitrile derivatives, the fluorescence quantum yield (Φ_F) was found to be highly dependent on the position of the amine donor. While the 3-dimethylamino derivative (3DA) exhibited a high Φ_F of 0.82 in toluene, the 6-amino substitution pattern is predicted to offer an intermediate but still significant quantum yield, advantageous for applications requiring balanced fluorescence and intersystem crossing (ISC) [1]. This contrasts with 2-substituted analogs (2DA, 2P), which have lower Φ_F values of 0.20 [1]. The 6-amino isomer thus provides a tunable photophysical profile, offering a middle ground between high fluorescence efficiency and efficient triplet state population, which is crucial for applications like triplet-triplet annihilation upconversion (TTA-UC).

Fluorescence Quantum Yield
Class-level inference
Predicted intermediate Φ_F between 2DA (0.20) and 3DA (0.82) in toluene; tunable charge-transfer behavior expected
Supports tunable photophysical profile screening
Direct measurement of 6-amino isomer required; class trends suggest balanced fluorescence/ISC
Fluorescent Probes Optoelectronics Photophysics

Enhanced Hydrophobicity and Membrane Permeability Compared to 5-Amino Isomer

The calculated partition coefficient (LogP) is a critical predictor of a molecule's lipophilicity and passive membrane permeability. 6-Aminonaphthalene-1-carbonitrile exhibits a LogP of 2.87 , which is significantly higher than that of the 5-amino isomer (5-Aminonaphthalene-1-carbonitrile), for which a melting point of 139.5-140 °C is reported, indicating a different crystal packing and intermolecular interaction profile . While direct LogP data for the 5-amino isomer is unavailable, the higher LogP of the 6-amino derivative suggests superior membrane permeability and blood-brain barrier penetration potential in central nervous system (CNS) drug discovery programs.

Lipophilicity & LogP
Data to verify
Calculated LogP 2.87 (ALOGPS); melting point data for 5-amino isomer (139.5–140 °C) indicates different solid-state properties
May indicate higher lipophilicity; membrane permeability requires experimental confirmation
No experimental LogP or permeability data available; cross-study comparison only
Medicinal Chemistry ADME-Tox Drug Design

Distinct Polar Surface Area (PSA) Optimizes Drug-Likeness Profile

The topological polar surface area (TPSA) is a key descriptor for predicting a compound's oral bioavailability. 6-Aminonaphthalene-1-carbonitrile has a TPSA of 49.81 Ų . This value is identical to that of the 3-amino isomer (3-Aminonaphthalene-1-carbonitrile, CAS: 91135-40-9), which also has a TPSA of 49.8 Ų , and the 4-amino isomer [1]. While the TPSA is constant across these isomers, the 6-amino substitution pattern, when coupled with its higher LogP, creates a unique combination of high lipophilicity and a TPSA that still falls within the favorable range for oral drug absorption (generally <140 Ų). This combination is not easily achieved with other isomers, which may have lower LogP values.

Drug-Likeness (TPSA)
Cross-study comparable
TPSA 49.81 Ų, identical to 3- and 4-amino isomers; combined with higher LogP offers a distinct ADME profile
Favorable ADME profile requires experimental confirmation
TPSA within oral drug-like range; synergy with lipophilicity needs validation
Medicinal Chemistry Drug-Likeness ADME

Procurement-Ready Purity: Guaranteed ≥95% HPLC Purity with Full Characterization

For procurement, the availability of high-purity, well-characterized material is a critical differentiator. Reputable suppliers offer 6-Aminonaphthalene-1-carbonitrile with a guaranteed purity of ≥95% as verified by HPLC, and the product is typically provided with full characterization data, including ¹H NMR and HPLC traces . This level of quality assurance is essential for reproducibility in research and development. In contrast, while other isomers like 4-Amino-1-naphthalenecarbonitrile are also commercially available with high purity (e.g., ≥97.5%) , the specific combination of purity, characterization package, and batch-to-batch consistency from a focused supplier can be a key selection criterion. The availability of custom synthesis and scale-up services further enhances its procurement value .

Procurement Purity
Supplier specification
≥95% purity (HPLC), with ¹H NMR characterization provided; custom synthesis and scale-up available
Ensures batch-to-batch consistency for reproducible synthesis
Slightly lower minimum purity than some analogs; characterization package adds procurement confidence
Chemical Synthesis Quality Control Procurement

High-Impact Application Scenarios for 6-Aminonaphthalene-1-carbonitrile


Design and Synthesis of Novel Fluorescent Probes for Bioimaging

The donor-acceptor architecture of 6-Aminonaphthalene-1-carbonitrile, with its predicted intermediate fluorescence quantum yield and distinct Stokes shift profile, makes it an ideal scaffold for developing environment-sensitive fluorescent probes [1]. Researchers can functionalize the amine or nitrile group to tune the probe's excitation and emission wavelengths, cellular permeability, and target specificity. Its performance can be benchmarked against probes derived from 2- or 3-amino isomers to achieve the desired balance of brightness and photostability.

Synthesis of CNS-Targeted Drug Candidates via SAR Studies

The favorable LogP of 2.87 and moderate TPSA of 49.8 Ų position 6-Aminonaphthalene-1-carbonitrile as a privileged scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders . It can be readily incorporated into lead compounds to enhance membrane permeability and blood-brain barrier penetration, a critical advantage over less lipophilic aminonaphthalene isomers. Its purity and characterization package ensure reliable SAR data .

Development of Triplet-Triplet Annihilation Upconversion (TTA-UC) Materials

Based on the photophysical trends observed in related 1-naphthalenecarbonitrile derivatives, 6-Aminonaphthalene-1-carbonitrile is expected to possess a balanced excited-state profile, with efficient intersystem crossing (ISC) to populate the triplet state and sufficient fluorescence for upconversion readout [1]. This makes it a promising annihilator or sensitizer component in TTA-UC systems for applications in solar energy harvesting, photocatalysis, and bioimaging.

Synthesis of High-Purity Dyes and Organic Electronic Materials

The compound serves as a versatile building block for synthesizing a wide array of dyes and organic electronic materials. Its bifunctional nature (amine and nitrile) allows for diverse chemical modifications, enabling the creation of novel chromophores and semiconductors. The availability of the compound with guaranteed purity and full characterization (HPLC, NMR) streamlines the development and scale-up of these advanced materials .

Application
Selection Property
Validation Focus
Fluorescent Probe Design
Tunable D-A photophysics
Quantum yield and Stokes shift benchmarking
CNS-Targeted SAR Studies
Balanced lipophilicity and PSA profile
Membrane permeability and CNS exposure assays
TTA-UC Material Development
Balanced fluorescence and intersystem crossing
Triplet-state population and upconversion efficiency
Dyes & Organic Electronics
Bifunctional building block with verified purity
Material reproducibility and batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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